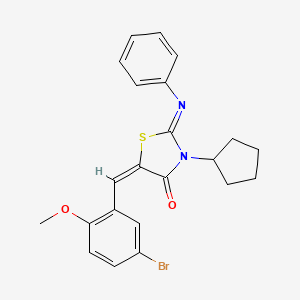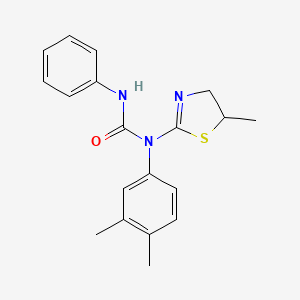![molecular formula C17H18N4OS B15010190 5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole](/img/structure/B15010190.png)
5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole is a complex organic compound with a molecular formula of C17H18N4OS This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 5-mercapto-1-phenyl-1H-tetrazole under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the phenyl ring could introduce various functional groups.
Scientific Research Applications
5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-([2-(3,5-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole
- 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one
- 5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-(4-methylphenyl)-1H-tetrazole
Uniqueness
5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring, in particular, is a versatile moiety that can participate in various chemical reactions and interactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C17H18N4OS/c1-13-8-9-16(12-14(13)2)22-10-11-23-17-18-19-20-21(17)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
VEINBDTWJZYCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NN=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B15010108.png)
![2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B15010113.png)
![(2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile](/img/structure/B15010130.png)
![2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15010144.png)
![Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate](/img/structure/B15010145.png)
![methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B15010152.png)

![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15010164.png)
![Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate](/img/structure/B15010165.png)

![N-(3,5-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15010180.png)
![N'-benzyl-6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15010188.png)
![5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid](/img/structure/B15010198.png)
![3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15010201.png)
